Decaborane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Decaborane, also known as this compound (14), is a borane with the chemical formula B10H14 . This white crystalline compound is one of the principal boron hydride clusters, both as a reference structure and as a precursor to other boron hydrides . It is toxic and volatile, giving off a foul odor, like that of burnt rubber or chocolate .

Synthesis Analysis

This compound is commonly synthesized via the pyrolysis of smaller boron hydride clusters (for example B2H6 or B5H9) under vacuum . A simplified synthesis of this compound from sodium tetrahydroborate via tetradecahydroundecaborate (1-) ion has also been reported .

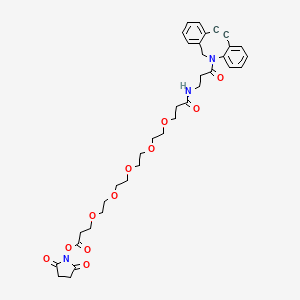

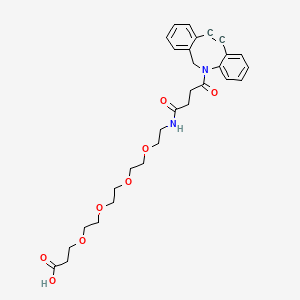

Molecular Structure Analysis

The B10 framework in this compound resembles an incomplete octadecahedron . The molecule has a nido structure with 10 terminal B−H bonds and 4 bridging B−H−B bonds .

Chemical Reactions Analysis

This compound was already used early as a reducing agent, but its reduction strength was modest . Only the replacement of polar by protic solvents or the addition of additives permits the employment of this compound as a mild reducing agent in the reductive etherification and amination as well as in the reduction of nitro groups .

Physical and Chemical Properties Analysis

This compound is a stable, crystalline borane. It is neither air nor hydrolysis-sensitive . The physical characteristics of this compound resemble those of the organic compounds naphthalene and anthracene, in that it is highly flammable and can be sublimed under vacuum at moderate temperatures .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

Decaborane has shown significant promise in the field of nonlinear optical (NLO) materials. The doping of this compound with transition metals, specifically titanium, has been found to drastically enhance its NLO properties. This enhancement is attributed to a substantial increase in hyperpolarizability, making Ti-doped this compound systems promising candidates for NLO applications (Beigi et al., 2017).

Semiconductor and Laser Technology

This compound-based clusters, particularly when used to form larger borane clusters, have potential applications in semiconductor technology and laser fabrication. Isomers of B26H30, derived from this compound, exhibit properties that could be leveraged for the development of p-type semiconductors and materials capable of blue laser emission (Macháček et al., 2019).

Chemical Vapor Deposition (CVD) of Boron Nitride Nanosheets

The thermally induced reaction of ammonia with this compound via a simple CVD method has been used to generate boron nitride nanosheets (BNNS) on metallic substrates. This approach has facilitated the deposition of BNNS on polycrystalline nickel and copper foils, indicating its utility in the preparation of advanced materials (Chatterjee et al., 2011).

Synthesis of High-Quality MgB2 Thin Films

This compound has been utilized as a boron source for the synthesis of high-quality magnesium diboride (MgB2) thin films, offering a safer and more convenient alternative to diborane (B2H6). These films, grown via pyrolysis of this compound in magnesium vapor, have demonstrated promising properties for superconducting applications (Naito et al., 2011).

Enhancement of Hypergolic Properties in Ionic Liquids

The dissolution of this compound in certain ionic liquids has been shown to enhance their hypergolic properties, suggesting the potential of borane cluster anions to improve the ignition characteristics of these fuels. This application could be particularly relevant for the aerospace industry, where efficient and reliable ignition systems are crucial (McCrary et al., 2014).

Wirkmechanismus

Target of Action

Decaborane, with the chemical formula B10H14, is a principal boron hydride cluster . It plays a central role in the chemistry of polyhedral boron hydrides . It is an essential boron reagent for the preparation of medium and higher carboranes C2BnHn+2 (n = 8–10) and the carba-closo-decaborate anions [CB9H10]− .

Mode of Action

The main attention in this compound chemistry is paid to the reactions of the substitution of hydrogen atoms by various atoms and groups with the formation of exo-polyhedral boron–halogen, boron–oxygen, boron–sulfur, boron–nitrogen, boron–phosphorus, and boron–carbon bonds .

Biochemical Pathways

This compound is used in the synthesis of the closo-dodecaborate [B12H12]2− and the carba-closo-dodecaborate [CB11H12]− anions . It is also used for the synthesis of the closo-decaborate anion [B10H10]2− . These biochemical pathways have significant downstream effects, including the preparation of boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes, as well as various metal boride thin films .

Pharmacokinetics

It is known that this compound is slightly soluble in cold water . This solubility could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its use in various chemical reactions. For instance, it can be used to prepare boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes .

Safety and Hazards

Decaborane is highly flammable, and burns with a bright green flame like other boron hydrides . It is toxic if swallowed, fatal if inhaled, causes serious eye irritation, causes damage to organs, may cause respiratory irritation, may cause drowsiness or dizziness, causes damage to organs through prolonged or repeated exposure, and is toxic in contact with skin .

Zukünftige Richtungen

Decaborane plays a central role in the chemistry of polyhedral boron hydrides. It is an essential boron reagent for the preparation of medium and higher carboranes C2BnHn+2 (n = 8–10) and the carba-closo-decaborate anions [CB9H10]− . This compound can be used to prepare boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes, as well as various metal boride thin films . Recently, a this compound-based fuel cell power source with a high energy density was developed .

Biochemische Analyse

, is a boron hydride cluster known for its unique structure and reactivity. This compound has been extensively studied for its applications in various fields, including materials science, medicine, and biochemistry. Its ability to interact with biological molecules makes it a subject of interest in biochemical research.

Biochemical Properties

Decaborane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and toxins. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, this compound can bind to proteins through boron-hydrogen interactions, altering their structure and function.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . By interacting with key proteins in this pathway, this compound can alter the expression of genes involved in cell proliferation and apoptosis. Furthermore, this compound’s impact on cellular metabolism includes changes in the activity of metabolic enzymes and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, affecting cellular processes such as growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in biochemical research involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At high doses, this compound can be toxic, leading to adverse effects such as cellular damage, organ dysfunction, and even death. Studies have identified threshold doses beyond which the toxic effects of this compound become pronounced, emphasizing the need for careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the activity of enzymes such as cytochrome P450, altering the metabolism of drugs and other compounds . Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites. For example, it can increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Decaborane involves the reaction of B2H6 with B5H9 in the presence of a catalyst.", "Starting Materials": [ "Diborane (B2H6)", "Pentaborane (B5H9)", "Catalyst" ], "Reaction": [ "Step 1: Diborane and pentaborane are mixed in a molar ratio of 1:5.", "Step 2: A catalyst, such as aluminum chloride (AlCl3), is added to the mixture.", "Step 3: The reaction is carried out at high temperature and pressure, typically around 300°C and 10 atm.", "Step 4: Decaborane is formed as a product of the reaction.", "Step 5: The product is purified using distillation or other methods to obtain pure decaborane." ] } | |

CAS-Nummer |

17702-41-9 |

Molekularformel |

B10H2 |

Molekulargewicht |

110.116 |

IUPAC-Name |

Decaboron tetradecahydride |

InChI |

InChI=1S/B10H2/c1-3-5-2-6-4(1)7(3)9(3,5)8(5,6)10(4,6)7/h1-2H |

InChI-Schlüssel |

JDALSXBJFTZZSB-UHFFFAOYSA-N |

SMILES |

B123B45[B@@]63B[B@@]34[B@@]47B[B@@]26B14B537 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Decaborane; Boron hydride (B10H14); Decaboron tetradecahydride; nido-Decaborane(14); Tetradecahydrodecaborane. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.